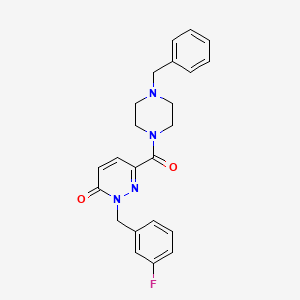

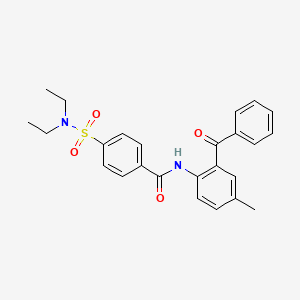

![molecular formula C18H21NO3 B2488699 Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2035004-96-5](/img/structure/B2488699.png)

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" involves intricate chemical reactions that yield structurally complex molecules. For instance, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones leads to the formation of diazaspirocyclic compounds, showcasing the intricate synthetic routes employed to access this class of spirocyclic structures (Silaichev et al., 2012).

Molecular Structure Analysis

The molecular structure of derivatives closely related to "Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" has been elucidated through X-ray crystallography and other analytical techniques. These studies reveal the spirocyclic nature of the compounds, where the spiro linkage plays a crucial role in defining the three-dimensional conformation and, consequently, the chemical reactivity and physical properties of the molecules. For example, the structural analysis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates offers insight into the spatial arrangement of atoms within these molecules (Suter et al., 2000).

Chemical Reactions and Properties

"Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate" and its analogs participate in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. The compound's reactivity is influenced by the presence of functional groups, such as the cinnamoyl moiety, which can undergo further transformations. The regioselective cycloaddition reactions, for example, demonstrate the compound's ability to engage in complex chemical processes, leading to the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Scientific Research Applications

Synthesis and Chemical Reactions

Methyl 6-Cinnamoyl-6-Azaspiro[2.5]Octane-1-Carboxylate and its derivatives have been explored in various chemical synthesis processes. For instance, they have been used in the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons useful in peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000). Additionally, these compounds have been involved in regioselective cycloaddition reactions to form methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).

Pharmaceutical Research

In the realm of pharmaceutical research, derivatives of Methyl 6-Cinnamoyl-6-Azaspiro[2.5]Octane-1-Carboxylate have been synthesized and evaluated for potential therapeutic applications. For example, 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, synthesized from these compounds, were evaluated for their dopamine agonist activity (Brubaker & Colley, 1986).

Organic Chemistry and Material Science

These compounds have also been a focus in organic chemistry and material science for constructing multifunctional modules for drug discovery. Novel thia/oxa-azaspiro[3.4]octanes, designed as structurally diverse modules, have been synthesized from these compounds (Li, Rogers-Evans, & Carreira, 2013).

Mechanism of Action

The mechanism of action for “Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate” is not specified in the search results. The mechanism of action would depend on the specific application of the compound, such as its use in drug synthesis.

Safety and Hazards

The safety information for “Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name |

methyl 6-[(E)-3-phenylprop-2-enoyl]-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-22-17(21)15-13-18(15)9-11-19(12-10-18)16(20)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCWWLNBMQTPFQ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-N-pentyl-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2488621.png)

![2-chloro-N-[(4-chlorophenyl)methyl]-4-[4-(trifluoromethyl)piperidin-1-yl]benzamide](/img/structure/B2488624.png)

![2-(3-Methylphenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2488627.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol](/img/structure/B2488628.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)

![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)

![N-(2,5-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488634.png)